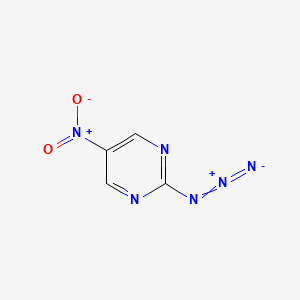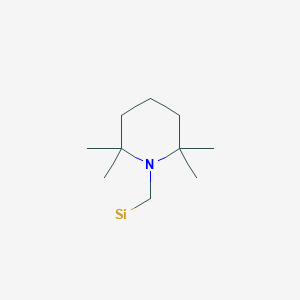
CID 78062753
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “CID 78062753” is a potent and selective small molecule inhibitor of protein kinase D. This compound has garnered significant interest due to its ability to inhibit protein kinase D with high specificity, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062753 involves a multi-step process starting with the preparation of the core structure. The initial step typically involves the formation of a benzoxoloazepinolone scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and purity. The use of automated reactors and continuous flow systems helps in maintaining the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
CID 78062753 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its activity or stability.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
科学的研究の応用
CID 78062753 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase D inhibition and its effects on various biochemical pathways.
Biology: Employed in studies involving cell signaling, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase D plays a crucial role, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D.
作用機序
CID 78062753 exerts its effects by selectively inhibiting protein kinase D. The compound binds to the active site of protein kinase D, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell proliferation, migration, and survival, making it a valuable tool in cancer research and therapy.
類似化合物との比較
Similar Compounds
CID 755673: Another potent inhibitor of protein kinase D with similar inhibitory activity.
CID 755673-1: A derivative with slight modifications to enhance its selectivity and potency.
Uniqueness
CID 78062753 stands out due to its high specificity and potency in inhibiting protein kinase D. Its unique chemical structure allows for selective binding to the active site, making it a preferred choice in research applications where precise inhibition is required.
特性
分子式 |
C10H20NSi |
|---|---|
分子量 |
182.36 g/mol |
InChI |
InChI=1S/C10H20NSi/c1-9(2)6-5-7-10(3,4)11(9)8-12/h5-8H2,1-4H3 |
InChIキー |
SAGVTJICUAPMNX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1C[Si])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
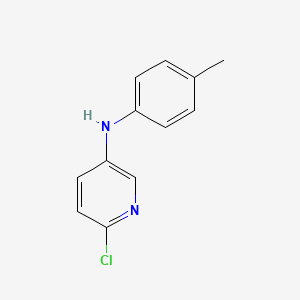

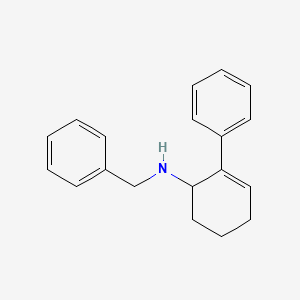
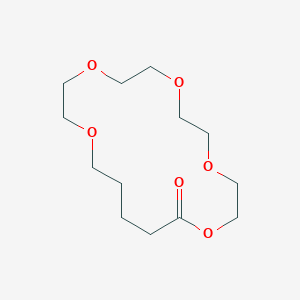
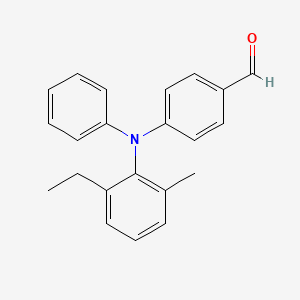
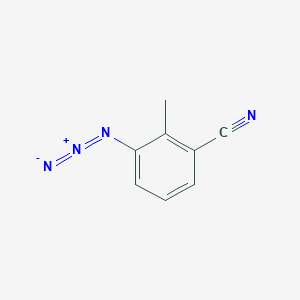
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
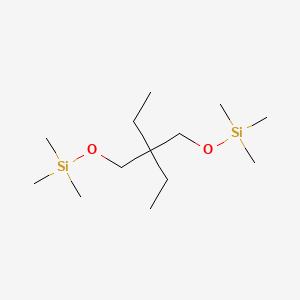
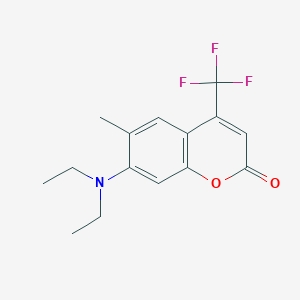
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
